molecular formula C10H4Cl2I3NO3 B030768 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride CAS No. 31122-75-5

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride

Cat. No. B030768
CAS RN: 31122-75-5
M. Wt: 637.76 g/mol
InChI Key: HYGGDKPPAGGKNN-UHFFFAOYSA-N
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Patent
US05075502

Procedure details

5-Amino-2,4,6-triiodoisophthaloyl chloride (190 g,0.32 g-mole) prepared as in Example 1 is dissolved in 475 ml of N,N-dimethylacetamide (DMAc) (dried over molecular sieves), and the solution is stirred and cooled to 0°-3° C. Acetyl chloride (75.1 g, 68 ml, 0.96 g-mole) is added dropwise over a period of 100 minutes, keeping the temperature between 0° C. and 3° C. The ice bath is removed and the solution is stirred overnight at room temperature (20°-25° C.). An additional charge of acetyl chloride (8.5 g, 0.11 g-mole) is added, and the mixture is stirred overnight (23 hours). The product (a creamy white sold) precipitates during this time. The mixture is cooled to 0°-5° C. and filtered while cold. After rinsing with three 100-ml portions of hexane on the funnel, the solution is stirred with three 200-ml portions of cold hexane for 10 minutes each time, collected by suction filtration, and dried in a vacuum desiccator (183 g, 90% yield). The product shows one major spot by TLC analysis.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
Quantity
475 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([I:16])=[C:4]([C:13]([Cl:15])=[O:14])[C:5]([I:12])=[C:6]([C:10]=1[I:11])[C:7]([Cl:9])=[O:8].[C:17](Cl)(=[O:19])[CH3:18]>CN(C)C(=O)C>[C:17]([NH:1][C:2]1[C:10]([I:11])=[C:6]([C:7]([Cl:9])=[O:8])[C:5]([I:12])=[C:4]([C:3]=1[I:16])[C:13]([Cl:15])=[O:14])(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
190 g
Type
reactant
Smiles
NC=1C(=C(C(=C(C(=O)Cl)C1I)I)C(=O)Cl)I
Step Two
Name
Quantity
68 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
475 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-3° C
CUSTOM
Type
CUSTOM
Details
the temperature between 0° C. and 3° C
CUSTOM
Type
CUSTOM
Details
The ice bath is removed
STIRRING
Type
STIRRING
Details
the solution is stirred overnight at room temperature (20°-25° C.)
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
An additional charge of acetyl chloride (8.5 g, 0.11 g-mole)
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight (23 hours)
Duration
23 h
CUSTOM
Type
CUSTOM
Details
precipitates during this time
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0°-5° C.
FILTRATION
Type
FILTRATION
Details
filtered while cold
WASH
Type
WASH
Details
After rinsing with three 100-ml portions of hexane on the funnel
STIRRING
Type
STIRRING
Details
the solution is stirred with three 200-ml portions of cold hexane for 10 minutes each time
Duration
10 min
FILTRATION
Type
FILTRATION
Details
collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desiccator (183 g, 90% yield)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC=1C(=C(C(=C(C(=O)Cl)C1I)I)C(=O)Cl)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.